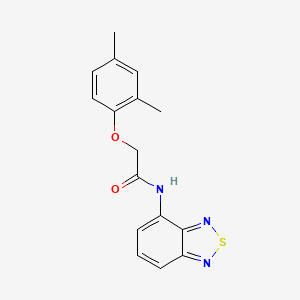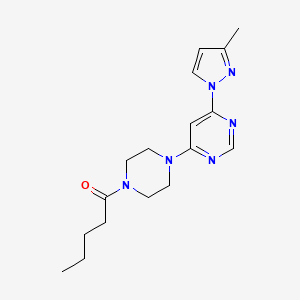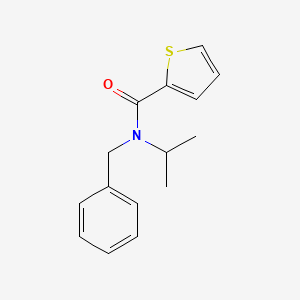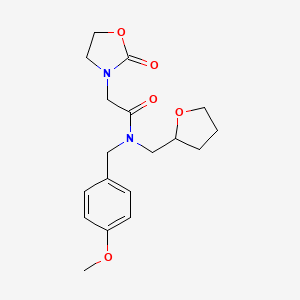
N-2,1,3-benzothiadiazol-4-yl-2-(2,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a broader class of benzothiazole derivatives known for their wide range of biological and chemical properties. Benzothiazole derivatives have been explored for their potential in various fields, including medicinal chemistry, due to their pharmacological activities.
Synthesis Analysis
The synthesis of similar benzothiazole derivatives typically involves carbodiimide condensation catalysis, a convenient and fast method for preparing novel compounds. For example, N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be elucidated using techniques like IR, NMR, and elemental analysis. The structure of intermediate compounds, such as 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, can be confirmed through single-crystal X-ray diffraction (Yu et al., 2014).
Chemical Reactions and Properties
The chemical properties of benzothiazole derivatives are significantly influenced by their structure. For example, the acidity constants (pKa) of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives have been determined to reveal insights into their chemical reactivity (Duran & Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
The antimicrobial potential of derivatives of N-2,1,3-benzothiadiazol-4-yl-2-(2,4-dimethylphenoxy)acetamide has been explored, particularly against pathogenic bacteria and Candida species. A study reported that certain derivatives showed effective antimicrobial activities, with a notable effectiveness against fungi, especially Candida utilis. The presence of specific substituents on the benzothiadiazole ring was found to significantly influence the antimicrobial activity, suggesting the compound's relevance in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Antitumor Activities
Research into the antitumor applications of N-2,1,3-benzothiadiazol-4-yl-2-(2,4-dimethylphenoxy)acetamide derivatives has indicated their potential in cancer treatment. One study synthesized new derivatives and tested their antitumor activity against a panel of human tumor cell lines, identifying compounds with considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). This suggests the compound's derivatives could be a basis for developing new antitumor medications.
Anticonvulsant Evaluation
Further research has investigated the anticonvulsant properties of N-2,1,3-benzothiadiazol-4-yl-2-(2,4-dimethylphenoxy)acetamide derivatives. A series of derivatives were synthesized and evaluated for anticonvulsant activities using various models. One study identified a derivative that showed significant anticonvulsant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, marking it as a promising candidate for further investigation as an anticonvulsant agent (Nath et al., 2021).
Other Applications
Other studies have focused on understanding the chemical properties of N-2,1,3-benzothiadiazol-4-yl-2-(2,4-dimethylphenoxy)acetamide derivatives, such as their pKa values, which are critical for predicting the compound's behavior in biological systems (Duran & Canbaz, 2013). Also, investigations into the compound's potential for improving corrosion resistance in mild steel have been conducted, indicating its versatility beyond biomedical applications (Salarvand et al., 2017).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-6-7-14(11(2)8-10)21-9-15(20)17-12-4-3-5-13-16(12)19-22-18-13/h3-8H,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMIOECDPHLACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC3=NSN=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)


![2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate](/img/structure/B5579838.png)
![2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate](/img/structure/B5579847.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)
![8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5579861.png)

![(5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone](/img/structure/B5579873.png)
![4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5579878.png)

![4-[(2,4-dichlorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5579892.png)
![isobutyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5579896.png)
![ethyl 4-[(4-chloro-2-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5579902.png)